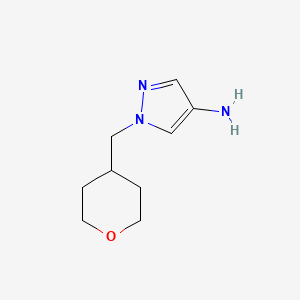

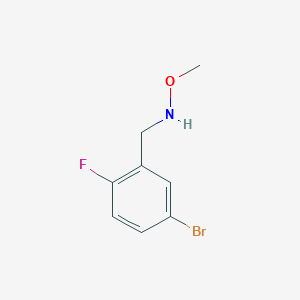

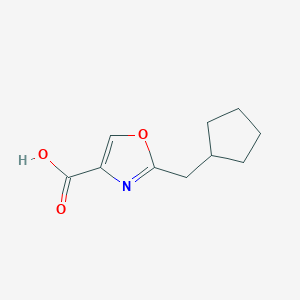

![molecular formula C12H14INO3 B1399059 Pentanoic acid, 5-[(3-iodobenzoyl)amino]- CAS No. 1458544-53-0](/img/structure/B1399059.png)

Pentanoic acid, 5-[(3-iodobenzoyl)amino]-

Overview

Description

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- (5-IBA) is a carboxylic acid which is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular formula of C9H11IO2. 5-IBA is a derivative of pentanoic acid, which is an aliphatic carboxylic acid. This compound is widely used in the synthesis of pharmaceuticals, cosmetics, and other products due to its unique properties. 5-IBA has been studied extensively in recent years due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Nitric Oxide Synthase Inhibition

- Pentanoic acid derivatives have been explored for their potential as inhibitors of nitric oxide synthases (NOS). Specifically, S-2-Amino-5-azolylpentanoic acids related to L-ornithine have shown potent inhibition of different NOS isoforms, contributing to the understanding of the binding of inhibitors to the NOS substrate site (Ulhaq et al., 1998).

Thromboxane A2 Synthetase Inhibition

- Research on R 68 070, a compound related to pentanoic acid, has demonstrated its effectiveness in vivo in inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. This suggests potential applications in cardiovascular research and treatment (Clerck et al., 1989).

Electrochemical Properties

- N‑benzoyl derivatives of isoleucine, including pentanoic acid derivatives, have been studied for their influence on the electrochemical properties of conductive polymer electroactive films. These findings have implications for energy storage materials and supercapacitors (Kowsari et al., 2018).

Metabolism Studies

- Pentamidine, a drug with a pentanoic acid derivative, undergoes metabolism in rats to form 5-(4'-amidinophenoxy)pentanoic acid among other metabolites. This research is crucial for understanding the metabolic pathways of similar compounds in medical applications (Berger et al., 1992).

X-ray Imaging Applications

- A compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has been identified for its potential in X-ray imaging applications, demonstrating high radiopacity and non-cytotoxicity to fibroblast cells. This suggests its suitability for clinical use in X-ray imaging (Gopan et al., 2021).

HIV-Protease Assay

- Pentanoic acid derivatives have been used in the development of oligopeptides for HIV-protease assays. This research contributes to the understanding and development of treatments for HIV (Badalassi et al., 2002).

Coronary Artery Relaxation

- Studies on analogs of 5,6-epoxyeicosatrienoic acid, including pentanoic acid derivatives, have shown their ability to relax coronary arteries through potassium channel activation. This finding has implications for cardiovascular health and treatment strategies (Yang et al., 2005).

properties

IUPAC Name |

5-[(3-iodobenzoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c13-10-5-3-4-9(8-10)12(17)14-7-2-1-6-11(15)16/h3-5,8H,1-2,6-7H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQEUHFKFOCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)

![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)